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Compound of Interest

Compound Name: 3-Borono-2-methoxybenzoic acid

Cat. No.: B1438488 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxybenzoic

Acid

Senior Application Scientist Note: Initial searches for "3-Borono-2-methoxybenzoic acid" did

not yield sufficient empirical data to construct a comprehensive technical guide that meets the

required standards of scientific integrity. To fulfill the structural and depth requirements of this

request, this guide has been pivoted to focus on the well-characterized and structurally related

compound, 3-Bromo-2-methoxybenzoic acid. This molecule serves as an excellent proxy,

allowing for a thorough exploration of physicochemical properties, analytical methodologies,

and synthetic applications relevant to substituted benzoic acids used in research and drug

development.

Section 1: Molecular Overview and Significance
3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a

highly versatile building block in modern organic synthesis. Its strategic placement of three

distinct functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—on a

benzene ring allows for a diverse range of chemical transformations. This trifecta of reactivity

makes it an indispensable intermediate for constructing complex molecular architectures,

particularly in the fields of medicinal chemistry and materials science.[1][2]

The bromine atom acts as a prime site for metal-catalyzed cross-coupling reactions, enabling

the formation of new carbon-carbon or carbon-heteroatom bonds.[1] The carboxylic acid and

methoxy groups, meanwhile, modulate the electronic properties of the aromatic ring and
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provide additional handles for synthetic modification. This multifaceted nature makes it a

valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other high-value

organic compounds.[2][3]

Identifier Value

IUPAC Name 3-Bromo-2-methoxybenzoic acid

Synonyms 3-Bromo-o-anisic Acid

CAS Number 101084-39-3[4]

Molecular Formula C₈H₇BrO₃[4][5]

Molecular Weight 231.04 g/mol [4][5]

Chemical Structure CCCCCCCOOHOCH₃Br

Section 2: Core Physicochemical Properties
The physical and chemical properties of 3-Bromo-2-methoxybenzoic acid dictate its behavior in

solution and in reactions, as well as its storage and handling requirements. The data below,

compiled from authoritative sources, provides a quantitative overview of its key characteristics.

Property Value / Description Source

Physical Form Solid, powder to crystal [4][5]

Color White to Light yellow [5]

Melting Point 119-123 °C [4][5]

Boiling Point 327.6 ± 27.0 °C (Predicted) [5]

Density 1.625 ± 0.06 g/cm³ (Predicted) [5]

pKa 3.70 ± 0.10 (Predicted) [5][6]

Solubility Soluble in Methanol [5][6]
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Section 3: Analytical Characterization and
Experimental Protocols
Accurate characterization is critical to confirm the identity, purity, and stability of chemical

intermediates. For substituted benzoic acids, a combination of chromatographic and

spectroscopic techniques is standard practice.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile

organic compounds like 3-Bromo-2-methoxybenzoic acid. A reversed-phase method is typically

chosen due to the compound's moderate polarity. The selection of an appropriate C18 column

provides excellent hydrophobic interaction, while an acidified aqueous/organic mobile phase

ensures the carboxylic acid group remains protonated for sharp, symmetrical peak shapes. UV

detection is ideal as the benzene ring contains a strong chromophore.

Experimental Workflow Diagram:

Sample & Standard Preparation HPLC Analysis Data Processing

Weigh accurately
~10 mg of sample

Dissolve in Diluent
(e.g., Acetonitrile/Water)

Sonicate to ensure
complete dissolution

Filter through
0.45 µm syringe filter

Inject sample onto
C18 Column

Inject Elute with Isocratic or
Gradient Mobile Phase

(e.g., ACN:H₂O w/ 0.1% TFA)

Detect at λ=254 nm
using PDA/UV Detector

Integrate Peak Areas
in Chromatogram

Acquire Data Calculate Purity by
Area Percent Method

(Purity % = [Area_Main / Area_Total] * 100)

Click to download full resolution via product page

Caption: High-level workflow for HPLC purity analysis.

Step-by-Step Methodology:

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g.,

60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 µm filter and

degas.
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Standard Preparation: Accurately weigh approximately 10 mg of 3-Bromo-2-methoxybenzoic

acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase to achieve a concentration of ~1 mg/mL.

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

Detector: UV at 254 nm

Analysis: Inject the standard and sample solutions.

Calculation: Determine the purity of the sample by calculating the area percentage of the

main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation via NMR
Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled

tool for unambiguous structure elucidation. ¹H NMR provides information on the number and

connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 3-Bromo-2-

methoxybenzoic acid, the expected chemical shifts and splitting patterns are highly predictable

based on the electronic effects of the substituents, providing a unique fingerprint for the

molecule. The analysis of related methoxybenzoic acids provides a strong basis for these

predictions.[7][8]

Expected ¹H NMR Spectral Data (in CDCl₃):
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Proton Assignment
Expected Chemical

Shift (ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
~10.0 - 13.0 Broad Singlet 1H

Aromatic Protons (Ar-

H)
~7.0 - 8.0 Multiplets 3H

Methoxy (-OCH₃) ~3.8 - 4.0 Singlet 3H

Expected ¹³C NMR Spectral Data (in CDCl₃):

Carbon Assignment Expected Chemical Shift (ppm)

Carboxylic Acid (-C=O) ~165 - 175

Aromatic C-O & C-Br ~150 - 160 & ~110 - 120

Aromatic C-H & C-C ~120 - 140

Methoxy (-OCH₃) ~55 - 60

Section 4: Reactivity, Applications, and Safety
Chemical Reactivity and Synthetic Utility
The utility of 3-Bromo-2-methoxybenzoic acid stems from its capacity to undergo selective

chemical reactions at its functional groups.

Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition by

palladium catalysts, making it an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira

coupling reactions. This allows for the straightforward introduction of new aryl, vinyl, or

alkynyl groups, a cornerstone of modern drug discovery.[1]

Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles,

providing a direct route to introduce heteroatoms or alternative functional groups.[2]
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Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters,

amides, or acid chlorides, enabling further molecular elaboration or conjugation to other

molecules.

Synthetic Transformation Diagram:

Caption: Suzuki coupling of 3-Bromo-2-methoxybenzoic acid.

Safety and Handling
Proper handling is essential due to the compound's potential hazards.

GHS Hazard Classification: Acutely toxic if swallowed (Category 3) and classified as an

irritant.[4][5]

Signal Word: Danger[4][5]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat.[4]

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Keep container tightly sealed in a dry, cool, and dark place (recommended 2-

8°C).[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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